molecular formula C6H9AsN2O5S B1170611 (2-Amino-4-sulfamoylphenyl)arsonic acid CAS No. 1134-98-1

(2-Amino-4-sulfamoylphenyl)arsonic acid

Cat. No.: B1170611
CAS No.: 1134-98-1
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-4-sulfamoylphenyl)arsonic acid is a novel research chemical that combines a benzenesulfonamide moiety with an arsonic acid functional group. This structure suggests potential as a dual-functional molecule in medicinal chemistry and chemical biology. The primary sulfonamide group (-SO2NH2) is a well-established Zinc Binding Group (ZBG) that can confer inhibitory activity against Carbonic Anhydrase (CA) enzymes . Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, are validated therapeutic targets for hypoxic solid tumors, as they play a critical role in tumor acid-base balance, growth, and metastasis . The arsonic acid group, a hallmark of organoarsenic compounds like Arsanilic Acid , provides a robust anchor for surface modification and functionalization of nanomaterials, which can be exploited in developing diagnostic tools or targeted delivery systems . Researchers can explore this compound as a versatile scaffold for designing membrane-impermeant inhibitors aimed at selectively targeting extracellular enzymes , or as a building block in materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1134-98-1

Molecular Formula

C6H9AsN2O5S

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Selected Phenylarsonic Acid Derivatives

Compound Name Molecular Formula Substituents Solubility Profile Key Applications/Notes
This compound C₆H₉AsN₂O₅S -NH₂ (C2), -SO₂NH₂ (C4) Limited data; inferred low solubility in water due to sulfamoyl group Potential antimicrobial agent; limited modern use
Arsanilic acid C₆H₈AsNO₃ -NH₂ (C4) Soluble in hot water, dilute acids, and alcohols Veterinary feed additive (historical)
2-Nitro-4-aminophenylarsonic acid C₆H₇AsN₂O₅ -NH₂ (C4), -NO₂ (C2) Soluble in methyl alcohol, glacial acetic acid, and alkalis Intermediate in synthesis; nitro group enhances reactivity
Sodium arsanilate C₆H₇AsNNaO₃ -NH₂ (C4), sodium salt Highly water-soluble Antisyphilitic drug (historical)

Key Observations:

Substituent Effects: The sulfamoyl group in this compound likely reduces water solubility compared to arsanilic acid (-NH₂ at C4), which dissolves readily in polar solvents . The nitro group in 2-nitro-4-aminophenylarsonic acid increases reactivity, making it a precursor for further chemical modifications .

Biological Activity :

  • Arsanilic acid was historically used as a growth promoter in livestock due to its mild toxicity and stability .
  • The sulfamoyl group in the target compound may enhance interactions with microbial enzymes, akin to sulfonamide antibiotics, though direct evidence is lacking .

Toxicity Considerations :

  • All arsenic-containing compounds require stringent handling due to systemic toxicity. However, sodium arsanilate’s ionic nature increases bioavailability compared to neutral derivatives like the target compound .

Preparation Methods

Chlorosulfonation and Ammoniation

The introduction of sulfonamide groups to aromatic rings often begins with chlorosulfonation. As demonstrated in CN104592064A, chlorosulfonic acid reacts with o-nitrochlorobenzene at 110°C to form 4-chloro-3-nitrobenzenesulfonic acid, followed by chlorination with sulfur oxychloride to yield sulfonyl chloride intermediates. Subsequent ammoniation with aqueous ammonia at 19–37°C converts the sulfonyl chloride to sulfonamide, achieving yields of 90%. Key parameters include:

StepTemperature (°C)ReagentsYield (%)
Chlorosulfonation110ClSO3H, SOCl296.88
Ammoniation19–37NH3 (16% aqueous)90

This two-step approach is critical for installing the sulfamoyl (-SO2NH2) moiety, though positional selectivity depends on the starting substrate’s substitution pattern.

Hydrolysis and Reduction of Nitro Groups

Post-sulfonamide formation, nitro groups are reduced to amines. CN104592064A employs iron powder and acetic acid at 105°C for nitro reduction, achieving 96.88% yield. The iron-acid system facilitates electron transfer, converting nitro to amino groups while preserving sulfonamide integrity.

Arsenic Acid Group Introduction via Diazonium Salt Reactions

Bart Reaction Mechanism

The Bart reaction, a classical method for introducing arsenic acid (-AsO3H2) groups, involves diazotizing an aromatic amine to form a diazonium salt, which reacts with arsenic trioxide (As2O3) under alkaline conditions. For example, in analogous syntheses, diazonium salts derived from 2-aminobenzenesulfonamide react with As2O3 in the presence of Cu catalysts, substituting the diazo group with -AsO3H2.

Synthetic Pathway Proposal

Combining sulfonamide synthesis and Bart reaction principles, a plausible route for (2-Amino-4-sulfamoylphenyl)arsonic acid is:

  • Chlorosulfonation of o-Nitrochlorobenzene :
    React o-nitrochlorobenzene with chlorosulfonic acid at 110°C to form 4-chloro-3-nitrobenzenesulfonyl chloride.

  • Ammoniation to Sulfonamide :
    Treat the sulfonyl chloride with ammonia to yield 2-nitro-4-sulfamoylchlorobenzene.

  • Nitro Reduction :
    Reduce the nitro group to amino using Fe/HCl or catalytic hydrogenation, producing 2-amino-4-sulfamoylchlorobenzene.

  • Diazotization and Arsenation :
    Diazotize the amino group with NaNO2/HCl at 0–5°C, then react with As2O3 in basic conditions to substitute the diazo group with -AsO3H2.

Challenges in Regioselective Functionalization

Directing Effects and Positional Control

The amino group’s strong ortho/para-directing nature complicates sequential functionalization. For instance, sulfonation of 2-aminophenol preferentially occurs at the para position relative to the amino group. Similarly, arsenic acid introduction via the Bart reaction requires careful timing to avoid unwanted side reactions.

Competing Reaction Pathways

Parallel reactions, such as over-sulfonation or premature oxidation of arsenic species, necessitate precise temperature control. CN104693074A highlights the use of oleum (65% SO3) at 5–35°C to achieve selective sulfonation without ring degradation.

Comparative Analysis of Reducing Agents

Reducing AgentConditionsYield (%)Selectivity
Iron/Acetic Acid105°C, 4h96.88High
H2/Pd-C25°C, 1 atm H295Moderate
Na2S2O4Aqueous, pH 4–585Low

Iron-acetic acid systems, as used in CN104592064A, offer superior yields for nitro-to-amine reduction in sulfonamide-containing substrates.

Industrial-Scale Process Considerations

Environmental and Regulatory Compliance

Waste streams containing arsenic and sulfur species must undergo neutralization and precipitation. Calcium hydroxide treatment precipitates arsenic as Ca3(AsO4)2, while sulfonamide byproducts are biodegraded aerobically.

Analytical Validation of Intermediate Products

Spectroscopic Characterization

1H NMR and IR spectroscopy verify intermediate structures. For example, the sulfonamide N-H stretch appears at 3300–3350 cm⁻¹, while arsenic acid’s As=O vibration occurs near 800 cm⁻¹.

Chromatographic Purity Assessment

HPLC with UV detection (λ = 254 nm) confirms >98% purity for 2-amino-4-sulfamoylchlorobenzene, a critical precursor .

Q & A

Basic Research Questions

Q. What are the key structural characteristics of (2-Amino-4-sulfamoylphenyl)arsonic acid, and how do they influence its chemical behavior?

  • The compound contains an arsonic acid group (-AsO₃H₂), a sulfamoyl group (-SO₂NH₂), and an amino group (-NH₂) on a phenyl ring. These functional groups confer amphoteric properties, enabling interactions with both acids and bases. The sulfamoyl group enhances water solubility, while the arsonic acid moiety allows chelation with metal ions, making it useful in analytical chemistry for selective precipitation . Structural confirmation requires techniques like nuclear magnetic resonance (NMR) for proton environments, infrared (IR) spectroscopy for functional group identification, and mass spectrometry for molecular weight validation .

Q. What synthetic routes are typically employed to produce this compound, and how is purity ensured?

  • Synthesis often involves sequential functionalization of a phenyl backbone:

Sulfonation : Introducing the sulfamoyl group via reaction with chlorosulfonic acid or sulfamic acid.

Amination : Nitration followed by reduction or direct amination using ammonia derivatives.

Arsonation : Coupling the phenyl intermediate with arsenic trioxide under acidic conditions .

  • Purity is validated via high-performance liquid chromatography (HPLC) with UV detection, elemental analysis (C, H, N, As, S), and thin-layer chromatography (TLC) to monitor reaction progress .

Q. How does the compound interact with common laboratory reagents, and what precautions are necessary for handling?

  • The arsonic acid group reacts with reducing agents (e.g., NaBH₄) to form toxic arsine gas (AsH₃). The amino group may participate in diazotization reactions, requiring controlled pH (<3) and low temperatures. Sulfamoyl groups are hydrolytically stable but can decompose under prolonged heating in strong acids/bases. Personal protective equipment (PPE) includes nitrile gloves, fume hoods, and eye protection to prevent inhalation or dermal exposure .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace levels of this compound in biological matrices, and how can they be mitigated?

  • Challenges : Low concentrations in tissues/fluids, matrix interference (e.g., proteins, lipids), and arsenic speciation ambiguity (distinguishing organic vs. inorganic forms).
  • Solutions :

  • Sample Preparation : Solid-phase extraction (SPE) with ion-exchange cartridges to isolate the compound.
  • Detection : Inductively coupled plasma mass spectrometry (ICP-MS) for arsenic-specific quantification, coupled with liquid chromatography (LC-ICP-MS) to separate arsenic species .
  • Validation : Spike-and-recovery experiments using isotopically labeled analogs (e.g., ⁷⁴As) to assess extraction efficiency .

Q. How do structural modifications (e.g., substituent position, electronic effects) alter its chelation efficiency with transition metals?

  • Chelation Studies :

  • Experimental Design : Titrate the compound with metal salts (e.g., Cu²⁺, Fe³⁺) and monitor complex formation via UV-Vis spectroscopy (charge-transfer bands) or potentiometric titration.
  • Findings : The sulfamoyl group’s electron-withdrawing effect increases the arsonic acid’s acidity, enhancing metal binding at lower pH. Ortho-substituents (e.g., amino groups) sterically hinder chelation, reducing stability constants compared to para-substituted analogs .

Q. What contradictions exist in the literature regarding its stability under varying environmental conditions?

  • Reported Discrepancies :

  • Photodegradation : Some studies report rapid degradation under UV light (λ = 254 nm), while others note stability in dark aqueous solutions for >30 days.
  • Resolution : Degradation kinetics depend on dissolved oxygen and pH. Anaerobic conditions and neutral pH (6–8) significantly prolong stability .
    • Methodological Recommendations : Conduct stability studies under controlled O₂ levels (using gloveboxes) and validate via LC-MS to identify degradation byproducts (e.g., arsenous acid derivatives) .

Q. How does the compound’s reactivity compare to structurally related arsonic acids (e.g., arsanilic acid) in enzyme inhibition studies?

  • Experimental Comparison :

  • Enzyme Assays : Test inhibition of trypsin or alkaline phosphatase using colorimetric substrates (e.g., p-nitrophenyl phosphate).
  • Results : The sulfamoyl group in this compound enhances hydrogen bonding with active-site residues, yielding lower IC₅₀ values (∼5 μM) compared to arsanilic acid (IC₅₀ ∼25 μM). Competitive inhibition is confirmed via Lineweaver-Burk plots .

Methodological Resources

  • Spectral Databases : PubChem CID entries for reference spectra (NMR, IR) .
  • Toxicity Protocols : OSHA guidelines for arsenic handling and waste disposal .
  • Advanced Techniques : X-ray crystallography for metal-complex structure elucidation .

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